(3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-14-16-3-5-24(6-4-16)15-20-2-1-7-26-20/h1-2,7,16-19H,3-6,8-15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNBOHKBWONAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide is a novel organic molecule that integrates an adamantane core with functional groups such as furan and piperidine. This unique structure suggests potential pharmacological applications, particularly in analgesia, anti-inflammation, and neuroprotection.
Structural Features
This compound features:
- Adamantane Core : Known for its rigidity and stability, providing a strong scaffold for biological activity.
- Furan Ring : Contributes to the compound's interaction with biological targets due to its electron-rich nature.
- Piperidine Moiety : Enhances solubility and bioavailability, making it a favorable candidate for drug development.
Pharmacological Potential
Research indicates that compounds similar to This compound exhibit various biological activities:
- Analgesic Effects : Preliminary studies suggest potential pain-relieving properties comparable to established analgesics.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Neuroprotective Properties : Its structural components may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : Interaction with specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play critical roles in inflammatory responses.
In Vitro Studies
Bioassays have been conducted to evaluate the efficacy of the compound against various cellular targets:
- Cell-Based Assays : These assays measure the compound's ability to modulate cellular responses in inflammation models.
In Silico Studies
Molecular docking studies have predicted binding affinities to target proteins, providing insights into the compound's mechanism of action.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how the unique structural features of this compound may enhance its biological activity compared to simpler analogs. The following table summarizes key comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(furan-2-ylmethyl)piperidine | Furan and piperidine rings | Potential analgesic | Simpler structure |
| Adamantane derivatives | Adamantane core | Antiviral properties | Varied functionalization |
| Piperidinyl derivatives | Piperidine ring | Antidepressant effects | Diverse substituents |
Case Studies
Recent research has documented the effects of similar compounds in clinical settings:
- Clinical Trials on Analgesics : Studies indicate that derivatives with similar structural motifs have shown significant pain relief in chronic pain models.
- Neuroprotective Trials : Preliminary results from trials focusing on neurodegenerative diseases suggest that compounds with adamantane structures can slow disease progression.
Comparison with Similar Compounds
Research Implications and Gaps
- Methodological Considerations : Compound comparisons require integrating structural (Tanimoto), physicochemical (logP, CMC), and biological (Ki, IC50) data, as highlighted in the evidence .
- Data Limitations : The absence of experimental data for the target compound necessitates further studies on synthesis, target profiling, and ADMET properties.
Preparation Methods
Functionalization of Adamantane
Adamantane undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl₃ to yield 1-acetyladamantane, which is subsequently oxidized to adamantane-1-carboxylic acid via the Kornblum oxidation (NaH₂PO₄, KMnO₄, H₂O, 60°C). Alternative routes employ ozonolysis or catalytic carboxylation, though these are less common for industrial-scale production.
Activation of the Carboxylic Acid
To facilitate amide coupling, adamantane-1-carboxylic acid is activated as:
- Acid chloride : Reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C.
- Mixed anhydride : Generated with isobutyl chloroformate and N-methylmorpholine.
- Active ester : Prepared using 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Synthesis of (1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine
This amine component requires a four-step sequence:
Piperidine-4-ylmethylamine Synthesis
Piperidine-4-ylmethylamine is commercially available but can be synthesized via:
N-Alkylation with Furan-2-ylmethyl Chloride
Piperidine-4-ylmethylamine undergoes alkylation with furan-2-ylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C). The reaction proceeds via an SN2 mechanism, yielding (1-(furan-2-ylmethyl)piperidin-4-yl)methylamine.
Key considerations :
- Solvent polarity : Acetonitrile enhances nucleophilicity of the piperidine nitrogen.
- Base selection : K₂CO₃ minimizes competing elimination pathways.
- Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1) removes unreacted starting material.
Amide Bond Formation
The critical coupling step employs the activated adamantane-1-carboxylic acid derivative and the furan-containing amine:
Schotten-Baumann Conditions
Reaction of adamantane-1-carbonyl chloride with (1-(furan-2-ylmethyl)piperidin-4-yl)methylamine in a biphasic system (dichloromethane/water) with sodium bicarbonate (NaHCO₃) as the base. The aqueous phase neutralizes HCl, driving the reaction to completion.
Coupling Reagent-Mediated Synthesis
For higher yields and milder conditions, HATU or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt are employed in anhydrous DMF or THF.
Optimization data :
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 92 |
| EDCl/HOBt | THF | 25 | 85 |
| SOCl₂ | DCM/H₂O | 0→25 | 78 |
Stereochemical Control
The (3r,5r,7r) configuration of the adamantane moiety is inherent in the starting material due to the rigid tetracyclic structure. Chiral HPLC (Chiralpak IC column, hexane/isopropanol 95:5) confirms enantiopurity, while NOESY NMR validates the spatial arrangement of substituents.
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (4:1) to yield white crystalline solids (mp 189–191°C).
Chromatographic Methods
Flash chromatography (SiO₂, gradient elution with ethyl acetate → ethyl acetate/methanol 4:1) removes residual coupling reagents and byproducts.
Analytical Data
- ¹H NMR (700 MHz, DMSO-d₆): δ 1.63 (s, 6H, adamantane-H), 2.05 (s, 3H, adamantane-H), 2.51 (s, 6H, adamantane-H), 3.12 (t, J = 12.1 Hz, 2H, piperidine-H), 3.97 (s, 2H, NCH₂), 4.50 (d, J = 10.5 Hz, 2H, furyl-CH₂), 6.38 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 6.92 (d, J = 3.1 Hz, 1H, furan-H), 7.43 (t, J = 10.5 Hz, 1H, NH), 8.40 (s, 1H, NH).
- ESI-MS : m/z 413.2 [M + H]⁺.
Scale-Up Considerations
Industrial production necessitates:
Q & A
Q. Optimization factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Catalyst use : Palladium catalysts improve furan-piperidine coupling efficiency .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., carboxamide formation) to minimize side reactions .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR spectroscopy :
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- X-ray crystallography : Defines stereochemistry of the (3r,5r,7r) adamantane configuration .
Basic: What preliminary biological screening approaches are recommended for this compound?
- In vitro binding assays :
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (EC₅₀) .
Advanced: How can researchers resolve contradictory spectroscopic data during characterization?
- Scenario : Discrepancies in ¹H NMR integration ratios.
- Method :
Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
Isotopic labeling : Use ¹³C-enriched intermediates to trace ambiguous signals .
DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 16) .
- Case study : A 2025 study resolved adamantane-piperidine conformational isomers using 2D NOESY to confirm spatial proximity of key protons .
Advanced: What computational strategies predict biological targets and optimize reaction yields?
- Target prediction :
- Yield optimization :
- Machine learning (ICReDD framework) : Train models on reaction parameters (solvent, catalyst) from historical data to predict optimal conditions .
- DoE (Design of Experiments) : Apply factorial designs to explore interactions between temperature, solvent polarity, and catalyst loading .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
- Kinetic studies :
- Metabolic profiling :
- LC-MS/MS : Identify Phase I/II metabolites in hepatocyte models to assess stability .
- CYP450 inhibition assays : Test for drug-drug interaction risks using human liver microsomes .
Advanced: What strategies address low reproducibility in biological assays?
- Problem : Variability in IC₅₀ values across labs.
- Solutions :
Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified), buffer pH, and incubation times .
Positive controls : Include reference compounds (e.g., rimantadine for antiviral assays) to normalize data .
Blinded replicates : Minimize bias by randomizing sample IDs across experimental runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
